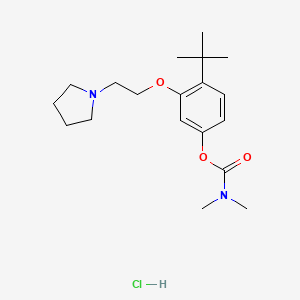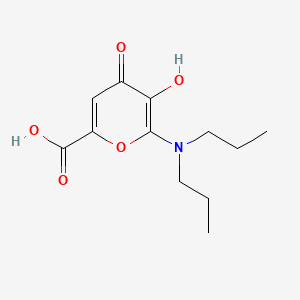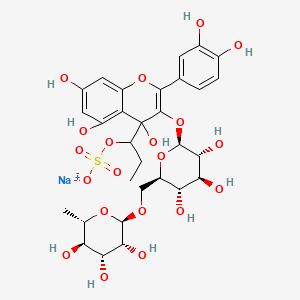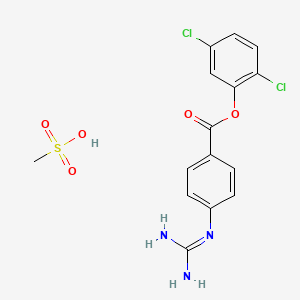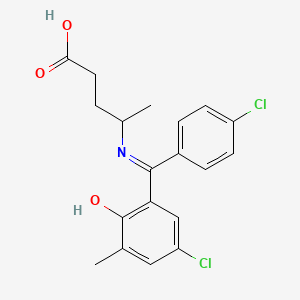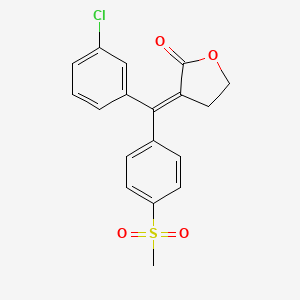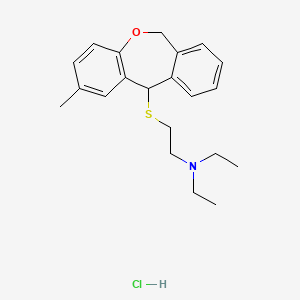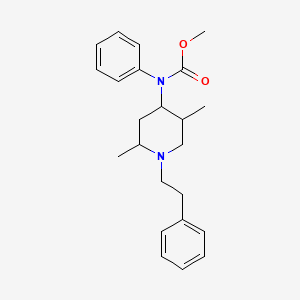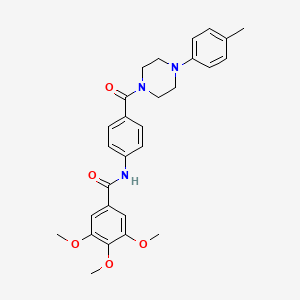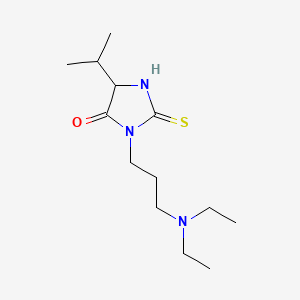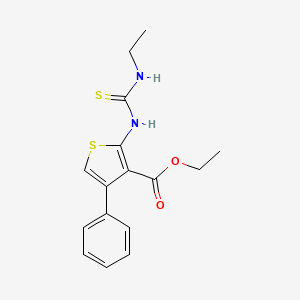
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves several key reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur . For the specific synthesis of thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester, the following steps are typically involved:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, where a suitable aldehyde or ketone reacts with cyanoacetic ester and sulfur.
Functionalization: The thiophene ring is then functionalized to introduce the carboxylic acid group at the 3-position.
Esterification: The carboxylic acid is esterified to form the ethyl ester.
Substitution Reactions: Introduction of the ethylamino and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its biological activity.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds have similar structures but differ in the position of the carboxylic acid group.
Benzothiophene derivatives: These compounds contain a fused benzene ring, offering different chemical properties and applications.
Uniqueness
Thiophene-3-carboxylic acid, 2-(((ethylamino)thioxomethyl)amino)-4-phenyl-, ethyl ester is unique due to its specific functional groups and their positions on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
132605-13-1 |
|---|---|
分子式 |
C16H18N2O2S2 |
分子量 |
334.5 g/mol |
IUPAC名 |
ethyl 2-(ethylcarbamothioylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-17-16(21)18-14-13(15(19)20-4-2)12(10-22-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,21) |
InChIキー |
LQGIQJACWAZACY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





